

Application Notes and Protocols: Ubiquitination Assay for PROTAC Her3 Degrader-8

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Compound of Interest		
Compound Name:	PROTAC Her3 Degrader-8	
Cat. No.:	B12373552	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] [3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[4]

Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family, is a critical signaling partner for other HER family members, particularly HER2.[5][6] While possessing a catalytically impaired kinase domain, Her3's C-terminal tail contains multiple phosphorylation sites that, upon heterodimerization, potently activate the PI3K/Akt signaling pathway, a key driver of tumor cell proliferation and survival.[5][7][8] Overexpression and activation of Her3 are implicated in the development and progression of various cancers and are associated with resistance to targeted therapies.[9]

PROTAC Her3 Degrader-8 is a novel PROTAC designed to target Her3 for degradation. It is composed of a Her3 ligand, a linker, and an E3 ligase ligand that recruits the Cereblon (CRBN) E3 ligase complex.[5] By inducing the formation of a ternary complex between Her3 and CRBN, **PROTAC Her3 Degrader-8** promotes the ubiquitination and subsequent proteasomal

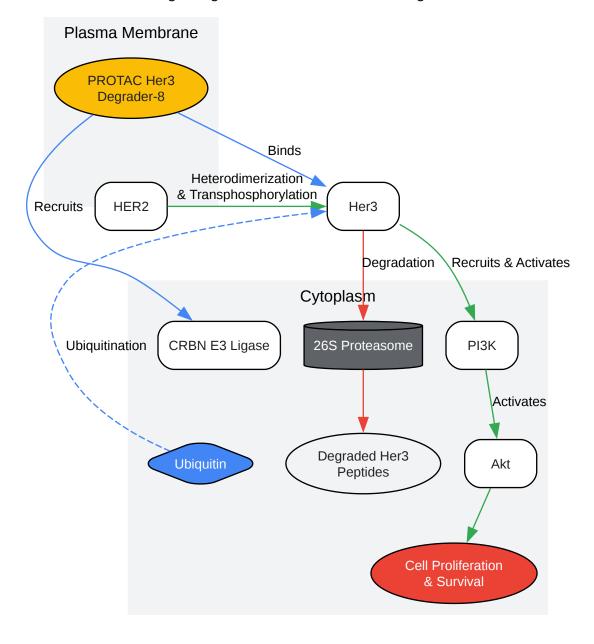


degradation of Her3.[5][10] This application note provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of **PROTAC Her3 Degrader-8**.

Her3 Signaling and PROTAC-Mediated Degradation

Her3 plays a pivotal role in cancer cell signaling primarily through heterodimerization with other HER family receptors, such as HER2 and EGFR.[5][8] Ligand binding to the partner receptor leads to the trans-phosphorylation of Her3's C-terminal tail. This creates docking sites for the p85 subunit of PI3K, leading to the potent activation of the PI3K/Akt survival pathway.[5][7] **PROTAC Her3 Degrader-8** hijacks the ubiquitin-proteasome system to eliminate Her3, thereby disrupting this critical oncogenic signaling axis. The PROTAC brings Her3 into close proximity with the CRBN E3 ligase, leading to the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to lysine residues on Her3.[2][3] The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the Her3 protein.[3]





Her3 Signaling and PROTAC-Mediated Degradation

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Her3 Signaling and PROTAC-Mediated Degradation Pathway.

Quantitative Data Summary

The following table summarizes representative data for the in vitro ubiquitination of Her3 mediated by **PROTAC Her3 Degrader-8**. The ubiquitination efficiency can be quantified by



measuring the disappearance of the unmodified Her3 band and the appearance of higher molecular weight ubiquitinated Her3 species on a Western blot.

Parameter	Value	Description
DC50 (Ubiquitination)	~100 - 500 nM	Concentration of PROTAC Her3 Degrader-8 required to achieve 50% of the maximal ubiquitination of Her3 in the in vitro assay.
Dmax (Ubiquitination)	>80%	Maximum percentage of Her3 ubiquitination observed at saturating concentrations of PROTAC Her3 Degrader-8.
Effective Concentration (Cell-based Degradation)	2 μΜ	Concentration of PROTAC Her3 Degrader-8 shown to effectively degrade Her3 protein in PC9-GR4 or Ovacar 8 cell lines within 4-8 hours.[5]

Experimental Protocols In Vitro Her3 Ubiquitination Assay

This protocol describes the in vitro reconstitution of the ubiquitination cascade to assess the ability of **PROTAC Her3 Degrader-8** to induce Her3 ubiquitination in the presence of the CRBN E3 ligase.

Materials and Reagents:

- Enzymes:
 - Human recombinant E1 activating enzyme (UBE1)
 - Human recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
 - Human recombinant DDB1-CUL4A-RBX1-CRBN E3 ligase complex

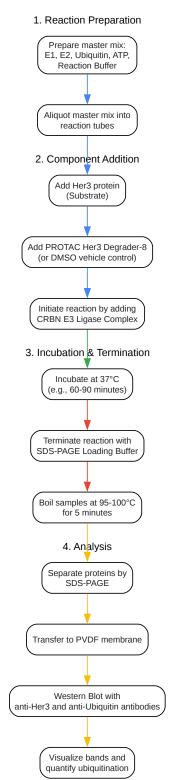


- Human recombinant Her3 protein (full-length or extracellular and kinase domains)
- Substrates and Cofactors:
 - Human recombinant Ubiquitin
 - ATP (adenosine 5'-triphosphate)
 - PROTAC Her3 Degrader-8
- Buffers and Solutions:
 - Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)
 - 5X SDS-PAGE Loading Buffer
 - DMSO (for PROTAC dilution)
- Equipment:
 - Thermomixer or water bath
 - SDS-PAGE and Western blotting equipment

Experimental Workflow:



In Vitro Ubiquitination Assay Workflow



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Workflow for the in vitro Her3 ubiquitination assay.



Procedure:

- Prepare a master mix: On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.5-1 μM), ubiquitin (e.g., 5-10 μM), and ATP (e.g., 2-5 mM).
- Aliquot the master mix: Distribute the master mix into individual reaction tubes.
- Add Her3 protein: Add the recombinant Her3 protein to each reaction tube to a final concentration of, for example, 100-200 nM.
- Add PROTAC: Add **PROTAC Her3 Degrader-8** to the desired final concentrations (e.g., a serial dilution from 1 nM to 10 μ M). For the negative control, add an equivalent volume of DMSO.
- Initiate the reaction: Start the ubiquitination reaction by adding the CRBN E3 ligase complex (e.g., 50-100 nM) to each tube. The total reaction volume should be between 20-50 μL.
- Incubate: Incubate the reactions at 37°C for 60-90 minutes with gentle agitation.
- Terminate the reaction: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
- Analyze by Western Blot: Proceed with SDS-PAGE and Western blot analysis as described in the protocol below.

Controls:

- No E1 control: Omit the E1 enzyme to ensure the reaction is dependent on ubiquitin activation.
- No E3 control: Omit the CRBN E3 ligase to confirm the reaction is E3-dependent.
- No PROTAC control: Use DMSO vehicle instead of the PROTAC to demonstrate that Her3 ubiquitination is PROTAC-dependent.

Western Blot Protocol for Ubiquitinated Her3 Detection



- SDS-PAGE: Load the terminated reaction samples onto a 4-12% Bis-Tris or Tris-Glycine
 SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Her3 overnight at 4°C with gentle agitation. A primary antibody against ubiquitin can also be used on a separate blot to confirm the presence of ubiquitinated species.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step as described in step 5.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified Her3 band indicates polyubiquitination.

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